Acetic acid, [[(1-methylethylidene)amino]oxy]-
Overview
Description
Acetic acid, [[(1-methylethylidene)amino]oxy]-, also known as 2-(propan-2-ylideneamino)oxyacetic acid, is a chemical compound with the molecular formula C5H9NO3 . It belongs to the family of amino acids.
Molecular Structure Analysis
The molecular weight of this compound is 131.13 g/mol . The InChIKey, which is a unique identifier for chemical substances, is JZHMMFMMAKFDRT-UHFFFAOYSA-N . The canonical SMILES representation is CC(=NOCC(=O)O)C .Physical and Chemical Properties Analysis
This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 . The topological polar surface area is 58.9 Ų . The exact mass and monoisotopic mass are both 131.058243149 g/mol .Scientific Research Applications
Synthesis and Characterization
- Acetic acid derivatives, such as the Schiff base ligand synthesized from [1-(aminomethyl)cyclohexyl]acetic acid, have been explored for their antioxidant and xanthine oxidase inhibitory activities. Such compounds, including transition metal complexes, show promise in medicinal chemistry due to their potential as enzyme inhibitors and radical scavengers (Ikram et al., 2015).
Structural Studies and Chemical Behavior
- Research into the rotation barriers adjacent to double bonds in molecules like acetic acid sheds light on the structural and electronic factors that influence molecular conformation and reactivity. This has implications for understanding the behavior of acetic acid derivatives in various chemical environments (Wiberg & Laidig, 1987).
Antitumor Potential
- Certain acetic acid derivatives, such as 9-oxoxanthene-4-acetic acids, have shown effectiveness against specific types of cancer in experimental models. This suggests potential therapeutic applications for modified forms of acetic acid in oncology (Atwell et al., 1990).
Role in Maillard Reaction and Food Chemistry
- Acetic acid plays a significant role in the Maillard reaction, a complex chemical process important in food flavor and color development. Research has explored the formation of acetic acid and other short-chain carboxylic acids in this reaction, which is crucial for understanding flavor formation in cooked foods (Davidek et al., 2006).
Atmospheric Chemistry and Environmental Impact
- Studies on the aqueous OH radical oxidation of acetic acid and related compounds help understand their role in forming secondary organic aerosol (SOA) in the atmosphere. This is significant for understanding air quality and environmental chemistry (Tan et al., 2012).
Biochemical Applications
- The utilization of acetic acid derivatives, like indole-3-acetic acids, in targeted cancer therapy has been explored. These compounds can be used in combination with enzymes for selective tumor cell targeting, demonstrating the potential of acetic acid derivatives in biomedical applications (Wardman, 2002).
Mechanism of Action
Target of Action
The primary target of Acetone Carboxymethoxime is the ethylene in plants . Ethylene plays a crucial role in various aspects of plant growth and development, such as promoting the germination of seeds, the differentiation of tissues, the expansion of stems and the growth of roots, the formation of adventitious roots, and the ripening of fruits .
Mode of Action
Acetone Carboxymethoxime interacts with its targets by acting as an ethylene inhibitor . High levels of ethylene in plants can result in many deleterious effects, especially for the acceleration of the senescence of plants and the rotting of fruits . Therefore, inhibitors of ethylene action and inhibitors of ethylene biosynthesis are strongly needed in order to preserve agricultural products .
Biochemical Pathways
It is known that the compound can block the pathway of ethylene biosynthesis, leading to a low ethylene level in plants .
Pharmacokinetics
It is known that the compound can be synthesized by the reaction of acetoxime with chloroacetic acid or bromoacetic acid .
Result of Action
The results of Acetone Carboxymethoxime’s action are quite promising. The compound has been shown to extend the vase life of cut carnation flowers . In fact, it was found to be more effective than other compounds such as AgNO3 and aminooxyacetic acid .
Properties
IUPAC Name |
2-(propan-2-ylideneamino)oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(2)6-9-3-5(7)8/h3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHMMFMMAKFDRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063819 | |
Record name | [(2-Propanylideneamino)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-89-8 | |
Record name | 2-[[(1-Methylethylidene)amino]oxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5382-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-(((1-methylethylidene)amino)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-[[(1-methylethylidene)amino]oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [(2-Propanylideneamino)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[(1-methylethylidene)amino]oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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